molecular formula C9H9ClN2O B1429795 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1375471-81-0

7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1429795
CAS No.: 1375471-81-0
M. Wt: 196.63 g/mol
InChI Key: XTCKGSDBRKNEIS-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound belonging to the quinoxaline family, which consists of bicyclic structures containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with a suitable keto compound, followed by cyclization under acidic conditions. Another approach involves the condensation of 7-chloro-4-methylquinoline with amines, followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinoxalinedione derivatives.

  • Reduction: Production of reduced quinoxaline derivatives.

  • Substitution: Generation of substituted quinoxaline derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial strains.

  • Medicine: Research has explored its potential as a kinase inhibitor, with applications in cancer therapy.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural features and biological activities. Similar compounds include other quinoxaline derivatives, such as 4-methyl-3,4-dihydroquinoxalin-2(1H)-one and various substituted quinoxalines. These compounds share similar core structures but differ in their substituents and biological activities.

Properties

IUPAC Name

7-chloro-4-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCKGSDBRKNEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856967
Record name 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-81-0
Record name 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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